1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 245.25 g/mol. This compound features a piperidine ring substituted with a trifluoromethyl group on a pyridine ring, which contributes to its unique chemical properties. The presence of the trifluoromethyl group enhances lipophilicity and may influence the compound's biological activity and interaction with various biological targets .
This method allows for the efficient production of the compound for research and industrial applications .
1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine has a wide range of applications across various fields:
Several compounds share structural similarities with 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine. Here are some notable examples:
Compound Name | CAS Number | Similarity |
---|---|---|
5-(Trifluoromethyl)pyridin-2-amine | 74784-70-6 | 0.65 |
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one | 801306-55-8 | 0.71 |
N-Methyl-5-(trifluoromethyl)pyridin-2-amines | 937602-15-8 | 0.72 |
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | 132834-56-1 | 0.67 |
These compounds exhibit varying degrees of similarity based on their structural features but may differ significantly in their biological activities and applications. The trifluoromethyl group is a common feature that enhances lipophilicity and potentially alters the pharmacokinetics of these compounds .